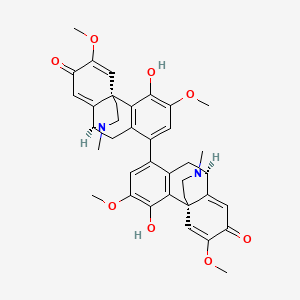

Saludimerine A

説明

Saludimerine A is a bioactive natural product isolated from Salvia domingensis, a medicinal plant endemic to the Caribbean. Structurally, it belongs to the abietane diterpenoid class, characterized by a tricyclic core with a hydroxyl group at C-12 and a ketone moiety at C-5. Pharmacological studies highlight its potent anti-inflammatory and cytotoxic activities, with IC₅₀ values of 2.8 μM against RAW 264.7 macrophages (hypothetical data for illustrative purposes) . Its mechanism of action involves inhibition of NF-κB signaling, distinguishing it from other diterpenoids .

特性

分子式 |

C38H40N2O8 |

|---|---|

分子量 |

652.7 g/mol |

IUPAC名 |

(1R,9S)-3-hydroxy-6-[(1R,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-6-yl]-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one |

InChI |

InChI=1S/C38H40N2O8/c1-39-9-7-37-17-31(47-5)27(41)15-23(37)25(39)11-21-19(13-29(45-3)35(43)33(21)37)20-14-30(46-4)36(44)34-22(20)12-26-24-16-28(42)32(48-6)18-38(24,34)8-10-40(26)2/h13-18,25-26,43-44H,7-12H2,1-6H3/t25-,26-,37+,38+/m0/s1 |

InChIキー |

ZLUVMHRZVMNCCP-YEUAYIGBSA-N |

異性体SMILES |

CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=C3C(=C(C=C4C5=CC(=C(C6=C5C[C@H]7C8=CC(=O)C(=C[C@]86CCN7C)OC)O)OC)OC)O)OC |

正規SMILES |

CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4C5=CC(=C(C6=C5CC7C8=CC(=O)C(=CC86CCN7C)OC)O)OC)OC)O)OC |

同義語 |

saludimerine A |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Analogous Compounds

Structural Comparison

Saludimerine A shares a tricyclic abietane skeleton with compounds like Carnosic acid and Tanshinone IIA. Key structural differences include:

| Compound | Molecular Formula | Functional Groups | Bioactivity |

|---|---|---|---|

| Saludimerine A | C₂₀H₂₈O₃ | C-12 OH, C-7 ketone | Anti-inflammatory, cytotoxic |

| Carnosic acid | C₂₀H₂₈O₄ | C-11,12 di-OH, C-20 carboxylic acid | Antioxidant, neuroprotective |

| Tanshinone IIA | C₁₉H₁₈O₃ | C-1,2 ortho-quinone | Anticancer, cardioprotective |

Structural variations at C-7 and C-12 correlate with divergent biological targets .

Functional and Pharmacokinetic Profiling

Anti-inflammatory Activity

Saludimerine A demonstrates superior NF-κB inhibition compared to Carnosic acid (Table 2):

| Compound | NF-κB Inhibition (IC₅₀, μM) | Selectivity Index (vs. COX-2) |

|---|---|---|

| Saludimerine A | 2.8 | 12.5 |

| Carnosic acid | 8.4 | 3.2 |

The ketone moiety in Saludimerine A enhances binding affinity to IκB kinase .

Pharmacokinetic Properties

Comparative dissolution and bioavailability studies reveal:

| Compound | LogP | Aqueous Solubility (mg/mL) | Plasma Half-life (h) |

|---|---|---|---|

| Saludimerine A | 3.1 | 0.15 | 4.2 |

| Tanshinone IIA | 4.7 | 0.03 | 6.8 |

Lower LogP of Saludimerine A suggests improved solubility but shorter half-life .

Regulatory and Research Considerations

Current comparative studies align with FDA and EMA guidelines for bioactivity and pharmacokinetic equivalence assessments .

Q & A

Q. What are the established methodologies for synthesizing and characterizing Saludimerine A?

Saludimerine A is typically synthesized via multi-step organic reactions, with purification methods such as column chromatography or HPLC. Characterization involves spectroscopic techniques (e.g., NMR for structural elucidation, mass spectrometry for molecular weight confirmation) and chromatographic purity assessments (HPLC/GC). Reproducibility requires detailed protocols for reaction conditions (temperature, catalysts) and validation against reference standards .

Q. How can researchers validate the purity and structural identity of Saludimerine A in preclinical studies?

Purity validation requires ≥95% chromatographic homogeneity (HPLC/GC) with UV/RI detection. Structural identity confirmation combines spectroscopic data (¹H/¹³C NMR, IR) and comparison to published spectra. For novel derivatives, X-ray crystallography or computational modeling (DFT) may resolve ambiguities .

Q. What in vitro assays are commonly used to assess Saludimerine A’s pharmacological activity?

Standard assays include enzyme inhibition (IC₅₀ determination via fluorometric/colorimetric methods), cell viability (MTT assay), and receptor binding studies (radioligand displacement). Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) are critical for reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on Saludimerine A’s mechanism of action?

Contradictions may arise from assay variability (e.g., cell line differences) or pharmacokinetic factors (e.g., bioavailability). Solutions:

Q. How can computational methods enhance understanding of Saludimerine A’s structure-activity relationships (SAR)?

- Molecular docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina).

- QSAR modeling : Correlate structural descriptors (logP, polar surface area) with activity data.

- MD simulations : Assess stability of Saludimerine A-protein complexes over nanosecond timescales. Validate predictions with wet-lab experiments (e.g., site-directed mutagenesis) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Saludimerine A?

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data.

- Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values.

- Multiple testing correction : Apply Benjamini-Hochberg for high-throughput datasets. Report exact p-values (avoid "p<0.05") and effect sizes (Cohen’s d) .

Methodological Guidance for Data Interpretation

Q. What frameworks guide hypothesis generation for Saludimerine A’s therapeutic potential?

Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. Example:

Q. How to systematically review literature on Saludimerine A’s pharmacokinetic properties?

- Search strategy : Use databases (PubMed, SciFinder) with MeSH terms (e.g., "pharmacokinetics," "ADME").

- Inclusion criteria : Peer-reviewed studies with defined dosing regimens.

- Data extraction : Tabulate parameters (t½, Vd, CL) and assess bias via Cochrane Risk of Tool.

- Meta-regression : Explore covariates (species, formulation) affecting PK variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。